N-Hydroxy-2-phenylacetamide
Overview
Description
N-Hydroxy-2-phenylacetamide is a chemical compound with the molecular formula C8H9NO2 . It has an average mass of 151.163 Da and a monoisotopic mass of 151.063324 Da .
Molecular Structure Analysis
The molecular structure of N-Hydroxy-2-phenylacetamide consists of a phenyl group (a ring of 6 carbon atoms) attached to an acetamide group (consisting of a carbonyl group (C=O) and an amine group (NH2)), with one of the hydrogens in the amine group replaced by a hydroxyl group (OH) .Physical And Chemical Properties Analysis
N-Hydroxy-2-phenylacetamide has a molecular formula of C8H9NO2, an average mass of 151.163 Da, and a monoisotopic mass of 151.063324 Da .Scientific Research Applications
Anti-Arthritic and Anti-Inflammatory Properties
N-Hydroxy-2-phenylacetamide has demonstrated promising anti-arthritic and anti-inflammatory activities. A study on adjuvant-induced arthritis in rats showed that this compound significantly reduced body weight loss and paw edema. It also lowered serum levels of pro-inflammatory cytokines IL-1 beta and TNF-alpha, and altered oxidative stress markers, indicating its potential as an anti-arthritic agent (Jawed, Shah, Jamall, & Simjee, 2010).
Enzymatic Hydrolysis and Drug Metabolism
N-Hydroxy-2-phenylacetamide plays a role in the enzymatic hydrolysis of certain drugs. For example, human arylacetamide deacetylase (AADAC) was found to efficiently hydrolyze flutamide, a drug used in prostate cancer treatment, producing metabolites including N-hydroxy FLU-1. This process is significant for understanding drug metabolism and potential hepatotoxicity (Watanabe, Fukami, Nakajima, Takamiya, Aoki, & Yokoi, 2009).
Muscarinic Receptor Antagonism
N-Hydroxy-2-phenylacetamide derivatives have been explored as muscarinic M3 receptor antagonists. These compounds have potential therapeutic applications in treating urinary tract disorders, irritable bowel syndrome, and respiratory disorders due to their high selectivity for M3 over M2 receptors (Mitsuya et al., 2000).
Antimicrobial Activity
Derivatives of N-Hydroxy-2-phenylacetamide have been synthesized and tested for antimicrobial activity. Some synthesized compounds showed superior in vitro activity against various fungal and bacterial strains compared to standard drugs, indicating their potential as antimicrobial agents (Jayadevappa, Nagendrappa, Umesh, & Chandrashekar, 2012).
Chemical Synthesis and Functionalization
The compound has been used in chemical synthesis, such as in the Ir(iii)-catalyzed direct C-H functionalization. This process assists in constructing highly functionalized biaryl scaffolds, demonstrating its utility in organic synthesis (Li et al., 2020).
Estrogenic Effects
2-Phenylacetamide, isolated from the seeds of Lepidium apetalum, showed estrogen-like effects in vitro and in vivo. This suggests potential applications for treating conditions like perimenopause syndrome (Zeng et al., 2018).
Future Directions
Future research directions could involve further exploration of the synthesis, reactivity, and potential applications of N-Hydroxy-2-phenylacetamide. For instance, a study on the Ir (III)-catalyzed direct C–H functionalization of N-phenylacetamide with α-diazo quinones suggests potential for producing highly functionalized biaryl scaffolds . Additionally, research on related compounds such as N-(2-hydroxy phenyl) acetamide suggests potential therapeutic applications in conditions such as arthritis .
properties
IUPAC Name |
N-hydroxy-2-phenylacetamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO2/c10-8(9-11)6-7-4-2-1-3-5-7/h1-5,11H,6H2,(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FPOQLQZHRCEVOT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(=O)NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80277490 | |
Record name | N-HYDROXY-2-PHENYLACETAMIDE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80277490 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-Hydroxy-2-phenylacetamide | |
CAS RN |
5330-97-2 | |
Record name | N-HYDROXY-2-PHENYLACETAMIDE | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2544 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | N-HYDROXY-2-PHENYLACETAMIDE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80277490 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.